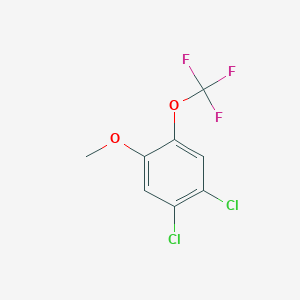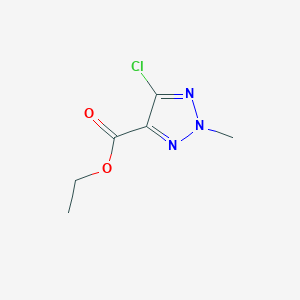
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom, and a methyl group attached to the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloro-2-methyl-1H-1,2,3-triazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution: Formation of new triazole derivatives with different substituents.
Hydrolysis: Production of 5-chloro-2-methyl-1H-1,2,3-triazole-4-carboxylic acid.
Oxidation/Reduction: Various oxidized or reduced forms of the triazole ring.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing its activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate
- Methyl 5-chloro-2-methyl-1H-1,2,3-triazole-4-carboxylate
- 5-Chloro-2-methyl-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
Ethyl 5-chloro-2-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the ethyl ester group and the chlorine atom provides distinct chemical properties compared to its analogs, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H8ClN3O2 |
|---|---|
Peso molecular |
189.60 g/mol |
Nombre IUPAC |
ethyl 5-chloro-2-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C6H8ClN3O2/c1-3-12-6(11)4-5(7)9-10(2)8-4/h3H2,1-2H3 |
Clave InChI |
WJWKWYPHNSZXPU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(N=C1Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


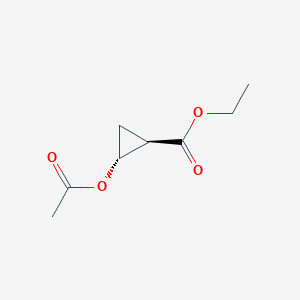
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)

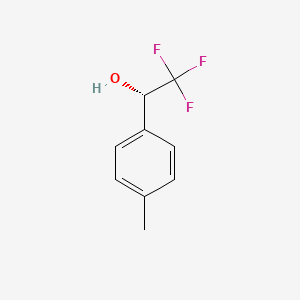


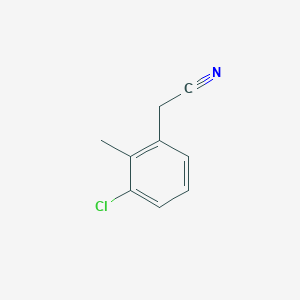
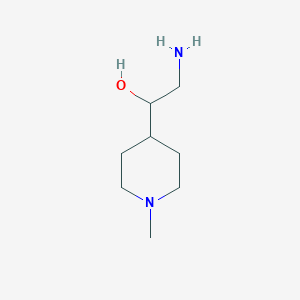
![2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One](/img/structure/B12953190.png)
![2-(3-acetylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953194.png)
![Sodium 8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl phosphate](/img/structure/B12953199.png)
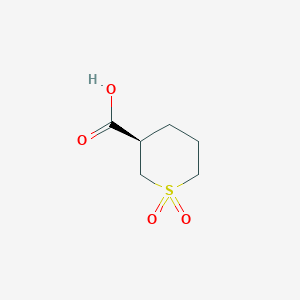
![7-Chloro-5-methyl-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B12953208.png)
